molecular formula C37H45N3O9 B2894186 Fmoc-L-Lys(Boc)-DmbGly-OH CAS No. 2250437-41-1

Fmoc-L-Lys(Boc)-DmbGly-OH

Cat. No.: B2894186
CAS No.: 2250437-41-1
M. Wt: 675.779
InChI Key: YRWNZVPWGGHTFU-HKBQPEDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Lys(Boc)-DmbGly-OH is a synthetic compound used primarily in peptide synthesis. It is a derivative of lysine, a naturally occurring amino acid, and is modified with various protective groups to facilitate its incorporation into peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, a tert-butoxycarbonyl (Boc) group, and a dimethylglycine (DmbGly) residue.

Mechanism of Action

Target of Action

Fmoc-L-Lys(Boc)-DmbGly-OH is a derivative of the amino acid lysine . The primary targets of this compound are likely to be proteins or enzymes that interact with lysine residues. The specific role of these targets would depend on the context of the biological system in which they are found.

Mode of Action

The compound interacts with its targets through the process of peptide synthesis . The Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) groups are protective groups used in peptide synthesis . They prevent unwanted side reactions and are removed in a controlled manner during the synthesis process .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with the desired sequence

Action Environment

The action of this compound is typically carried out in a laboratory setting under controlled conditions. Factors such as temperature, pH, and the presence of other reagents can influence the efficacy and stability of the compound. Proper storage is also crucial to maintain the stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Lys(Boc)-DmbGly-OH typically involves multiple steps, starting with the protection of the lysine amino group. The Fmoc group is introduced using Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) in the presence of a base such as diisopropylethylamine (DIPEA). The Boc group is then added using di-tert-butyl dicarbonate [(Boc)2O] under basic conditions . The final step involves the incorporation of the dimethylglycine residue, which can be achieved through standard peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Lys(Boc)-DmbGly-OH undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide (DMF) and removal of the Boc group using trifluoroacetic acid (TFA).

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DIC and HOBt.

    Substitution Reactions: Introduction of different functional groups at specific positions on the lysine residue.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF for Fmoc removal; TFA for Boc removal.

    Coupling: DIC and HOBt in DMF or dichloromethane (DCM).

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions include peptides with specific sequences and functionalities, depending on the desired application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the dimethylglycine residue, which can enhance the stability and functionality of the synthesized peptides. This makes it particularly useful in applications where peptide stability and specific conformations are critical .

Properties

IUPAC Name

2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H45N3O9/c1-37(2,3)49-35(44)38-19-11-10-16-31(34(43)40(22-33(41)42)21-24-17-18-25(46-4)20-32(24)47-5)39-36(45)48-23-30-28-14-8-6-12-26(28)27-13-7-9-15-29(27)30/h6-9,12-15,17-18,20,30-31H,10-11,16,19,21-23H2,1-5H3,(H,38,44)(H,39,45)(H,41,42)/t31-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWNZVPWGGHTFU-HKBQPEDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H45N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

675.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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